苯甲酸苄酯

描述

Benzyl Phenyl Carbonate (BPC) is a compound that has been studied for its molecular structure and various properties. The molecular structure and vibrational spectra of BPC have been analyzed using DFT/B3LYP level of theory with a 6-31G(d,p) basis set. The compound's FT-IR and FT-Raman spectra were recorded, and its UV-Vis spectrum was also studied. The electronic properties, including HOMO and LUMO energies, were measured by time-dependent DFT approach. Additionally, (1)H and (13)C NMR spectra were recorded, and chemical shifts were calculated using the gauge independent atomic orbital (GIAO) method. Molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis were also investigated using theoretical calculations .

Synthesis Analysis

The synthesis of BPC and related compounds involves various catalytic and chemical reactions. For instance, benzyl carbonates can be synthesized through the methylation of benzyl-type alcohols with dimethyl carbonate in the presence of sodium-exchanged faujasites (NaX or NaY) as catalysts, producing methyl ethers with high yields . Additionally, benzyl carbonates can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to produce diarylmethanes . Furthermore, the catalytic transformations of benzylic carboxylates and carbonates have been reviewed, highlighting the reactions that occur at the benzylic carbons of the substrates, affording benzylic substitution products .

Molecular Structure Analysis

The molecular structure of BPC has been extensively studied. For example, the molecular structure of phenyl benzoate, a related compound, was determined by gas electron diffraction, and its relationship with the stability of liquid crystals was explored . The structural constraints and vibrational mean amplitudes were obtained from ab initio calculations and normal coordinate analysis .

Chemical Reactions Analysis

BPC and related compounds undergo various chemical reactions. The methylation of benzyl-type alcohols with dimethyl carbonate can occur without affecting the OH aromatic groups, indicating a peculiar chemoselectivity . Phosphine-catalyzed annulation reactions of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates have been developed to synthesize functionalized dihydrobenzofurans and indolines . Additionally, the potassium carbonate promoted condensation between acetoacetate esters and benzaldehyde leads to the formation of 6-phenyl-2,4-dioxotetrahydropyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of BPC have been analyzed through various spectroscopic methods. The vibrational frequencies, UV-Vis spectral interpretation, and NMR chemical shifts of BPC have been studied both experimentally and theoretically . The influence of alkali carbonates on the cleavage pathways of benzyl phenyl ether in superheated water has also been investigated, showing that selectivity towards hydrolysis can be achieved under certain conditions .

科学研究应用

分子结构和光谱分析

苯甲酸苄酯 (BPC) 的分子结构、振动光谱和电子性质已得到广泛研究。利用结合实验和理论方法,包括 DFT/B3LYP 水平理论,研究人员分析了其分子结构、自然原子电荷、振动频率和紫外-可见光谱解释。这些研究有助于更深入地了解 BPC 的化学行为和特性 (Mariappan & Sundaraganesan, 2013).

糖苷键形成

苯甲酸苄酯衍生物已用于形成 β-葡萄糖苷和相关键。该应用在有机合成中很重要,特别是在不参与邻基的情况下形成糖苷键,这是此类反应中的常见问题。苯甲酸苄酯衍生物的这种用途证明了它们在复杂有机合成过程中的效用 (Crich & Jayalath, 2005).

芳香取代

在有机化学领域,苯甲酸苄酯已用于分子内 SN'- 型芳香取代反应。该应用在合成复杂有机结构(如 3-甲基-9,10-二氢菲)中尤为重要,证明了苯甲酸苄酯在促进独特化学转化方面的多功能性 (Ueno et al., 2012).

苄基-硫键的光裂解

苯甲酸苄酯已在苄基-硫键的光裂解机理的背景下进行了研究。了解这些机理在光化学反应中至关重要,其中苯甲酸苄酯可以在自由基形成和反应途径中发挥作用 (Fleming & Jensen, 1996).

电化学合成

苄基碳酸盐(包括苯甲酸苄酯)的电化学羧化已被探索作为合成芳基乙酸的有效方法。这种方法为传统的合成方法提供了一种替代方案,展示了苯甲酸苄酯在电化学应用中的潜力 (Senboku et al., 2010).

活化和水解研究

苄基芳基碳酸盐一直是研究其活化和水解的研究主题。这些研究对于了解这些化合物在不同条件下的化学行为非常重要,可以深入了解它们的反应性和在各种化学反应中的潜在应用 (Reddy et al., 2016).

新型聚合物和可生物降解材料的合成

苯甲酸苄酯参与了新型共聚物和可生物降解材料的合成。已研究将其掺入聚合物链中,用于材料科学中的应用,特别是在开发具有特定性能的新材料方面 (Xu et al., 2006).

安全和危害

Benzyl phenyl carbonate is classified as causing serious eye damage (Category 1, H318) and may cause an allergic skin reaction (Category 1, H317) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention .

作用机制

Target of Action

Benzyl phenyl carbonate is a chemical compound that can be synthesized by reacting phenyl chloroformate with benzyl alcohol in the presence of pyridine It is known that benzyl phenyl carbonate can be used to synthesize carbamate protected polyamines , suggesting that it may interact with enzymes or receptors involved in polyamine metabolism.

Mode of Action

Its synthesis involves the reaction of phenyl chloroformate with benzyl alcohol, indicating that it may interact with its targets through esterification or transesterification reactions .

Result of Action

Given its role in the synthesis of carbamate protected polyamines , it may contribute to the regulation of biological processes influenced by polyamines, such as cell growth and differentiation, gene expression, and protein synthesis.

属性

IUPAC Name |

benzyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGLYCMNDNOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

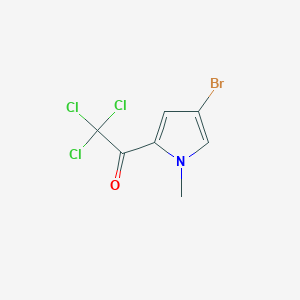

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457991 | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl phenyl carbonate | |

CAS RN |

28170-07-2 | |

| Record name | Phenyl phenylmethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28170-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, phenyl phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Benzyl Phenyl Carbonate unique in its reactivity compared to other carbonates?

A: Benzyl Phenyl Carbonate exhibits enhanced reactivity compared to simple alkyl carbonates. This is attributed to the presence of the benzyl group, which stabilizes the transition state during nucleophilic attack. This stabilization arises from favorable cation-π interactions between the developing positive charge on the benzyl group and the nucleophile. Studies using DABCO as a nucleophile have shown that Benzyl Phenyl Carbonate hydrolyzes 16 times faster than Isobutyl Phenyl Carbonate, highlighting the significant influence of the benzyl group [].

Q2: How can Benzyl Phenyl Carbonate be used in the synthesis of α-amino esters, and what advantages does this method offer?

A: Benzyl Phenyl Carbonate provides a novel route to α-amino esters, valuable building blocks in organic synthesis. Traditionally, α-amino esters are synthesized via the Strecker reaction, which utilizes toxic cyanide reagents. Benzyl Phenyl Carbonate offers a safer alternative [].

Q3: Beyond its use in synthesizing α-amino esters, what other applications does Benzyl Phenyl Carbonate have in organic synthesis?

A: Benzyl Phenyl Carbonate shows promise as a stable alternative to acid anhydrides in reactions requiring activated acyl groups. These activated acyl groups are commonly employed in enantioselective reactions, highlighting the potential of Benzyl Phenyl Carbonate as a versatile reagent in asymmetric synthesis [].

Q4: What spectroscopic techniques have been used to characterize Benzyl Phenyl Carbonate?

A: While the provided abstracts don't delve into specific spectroscopic data, one paper mentions a comprehensive study on the structural, vibrational, electronic, and NMR spectral analysis of Benzyl Phenyl Carbonate []. This suggests that techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and potentially UV-Vis spectroscopy have been employed to elucidate the structure and properties of Benzyl Phenyl Carbonate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

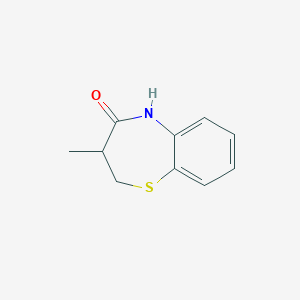

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)

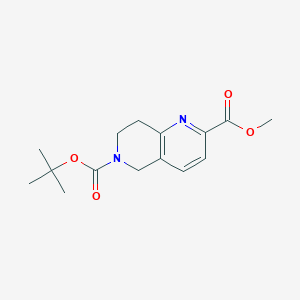

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)